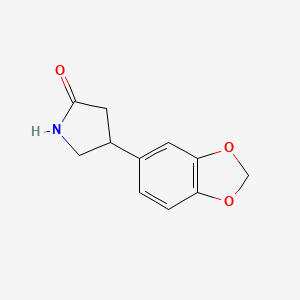
4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is a chemical compound that features a benzodioxole ring attached to a pyrrolidinone structure. The benzodioxole ring is a common structural motif found in many natural and synthetic compounds, known for its broad spectrum of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C). This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced using lithium tetrahydroaluminate to produce the key intermediate, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that appropriate reaction conditions and safety measures are maintained.
化学反应分析
Types of Reactions
4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole ring and the pyrrolidinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium tetrahydroaluminate, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodioxole derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole ring or the pyrrolidinone structure .
科学研究应用
4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one has several scientific research applications:
作用机制
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .
相似化合物的比较
Similar Compounds
Similar compounds to 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one include other benzodioxole derivatives and pyrrolidinone-containing molecules. Examples include:
- 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one
- 4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl derivatives .
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzodioxole ring and the pyrrolidinone structure.
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11-4-8(5-12-11)7-1-2-9-10(3-7)15-6-14-9/h1-3,8H,4-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCXDHYZZAZWLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide](/img/structure/B2385148.png)
![N-(3,4-dimethoxyphenethyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2385151.png)
![Tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B2385154.png)
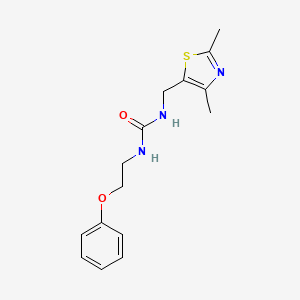
![(4-Propan-2-yloxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2385158.png)
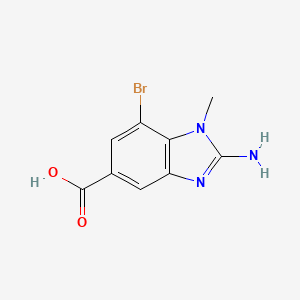
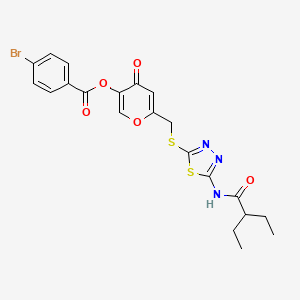
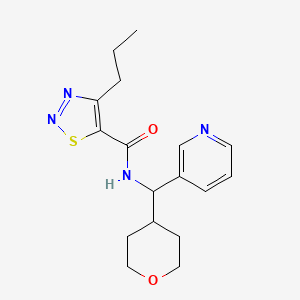
![[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol](/img/structure/B2385164.png)

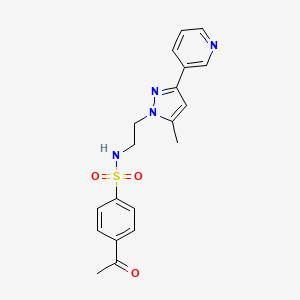
![7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2385167.png)
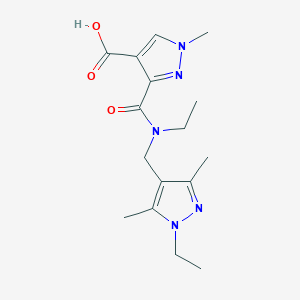
![3-(3-{Methyl[(2-methylphenyl)methyl]amino}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2385169.png)
